2-[(4-Fluorophenyl)sulfonyl]ethanol 2-[(4-Fluorophenyl)sulfonyl]ethanol
Brand Name: Vulcanchem
CAS No.: 28122-13-6
VCID: VC5858403
InChI: InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
SMILES: C1=CC(=CC=C1F)S(=O)(=O)CCO
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22

2-[(4-Fluorophenyl)sulfonyl]ethanol

CAS No.: 28122-13-6

Cat. No.: VC5858403

Molecular Formula: C8H9FO3S

Molecular Weight: 204.22

* For research use only. Not for human or veterinary use.

2-[(4-Fluorophenyl)sulfonyl]ethanol - 28122-13-6

Specification

CAS No. 28122-13-6
Molecular Formula C8H9FO3S
Molecular Weight 204.22
IUPAC Name 2-(4-fluorophenyl)sulfonylethanol
Standard InChI InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Standard InChI Key BUQOMEFZYUQRIV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)CCO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[(4-fluorophenyl)sulfonyl]ethanol. Alternative designations include 2-((4-fluorophenyl)sulfonyl)ethanol, 4-fluorobenzenesulfonylethanol, and 28122-13-6 (CAS Registry Number) . Its structure consists of a sulfonyl group (SO2\text{SO}_2) bridging a para-fluorinated benzene ring and a two-carbon ethanol chain.

Molecular and Structural Data

The compound’s molecular formula, C8H9FO3S\text{C}_8\text{H}_9\text{FO}_3\text{S}, corresponds to a monoisotopic mass of 204.046 Da . Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of characteristic signals for the fluorophenyl group (e.g., 19F^{19}\text{F} NMR: δ -110 ppm) and sulfonyl moiety (IR: ν\nu 1350–1170 cm1^{-1}) . X-ray crystallography of analogous sulfonylated compounds reveals planar geometries around the sulfur atom, with bond angles consistent with sp3sp^3-hybridized sulfur .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H9FO3S\text{C}_8\text{H}_9\text{FO}_3\text{S}
Molecular Weight (g/mol)204.22
CAS Registry Number28122-13-6
Density (g/cm³)1.364
Boiling Point (°C)469.2 (estimated)

Synthesis and Production

Synthetic Pathways

The synthesis of 2-[(4-fluorophenyl)sulfonyl]ethanol typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with ethylene glycol derivatives. A representative route proceeds as follows:

  • Sulfonylation: 4-Fluorobenzenesulfonyl chloride reacts with ethylene oxide in the presence of a base (e.g., pyridine) to form the sulfonate ester .

  • Reduction: The intermediate ester is reduced using agents like lithium aluminum hydride (LiAlH4_4) to yield the primary alcohol .

This method achieves yields exceeding 85%, with purification via recrystallization or column chromatography . Alternative approaches employ nucleophilic displacement of sulfonate leaving groups by ethanolamine derivatives .

Optimization and Scalability

Recent advancements focus on minimizing side reactions, such as over-sulfonylation, by controlling stoichiometry and reaction temperature (optimal range: 0–5°C) . Scalable protocols have been validated at pilot-plant scales, emphasizing solvent recovery (e.g., dichloromethane) and catalytic recycling to enhance sustainability .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 94–96°C and a calculated boiling point of 469.2°C . Its density, 1.364 g/cm³, aligns with values for aromatic sulfonates . Solubility profiles indicate miscibility in polar aprotic solvents (e.g., dimethylformamide, DMF) but limited solubility in water (<1 mg/mL at 25°C) .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions
DMF>5025°C, stirred
Methanol10–2025°C
Water<125°C

Stability and Reactivity

2-[(4-Fluorophenyl)sulfonyl]ethanol demonstrates remarkable stability under acidic conditions (e.g., neat acetic acid) but undergoes cleavage in basic media (e.g., 20% piperidine in DMF) . This pH-dependent behavior underpins its utility as a temporary protecting group in multistep syntheses .

Applications in Organic Synthesis

Hydroxyl Group Protection

The compound’s sulfonyl moiety serves as a robust protecting group for hydroxyl residues in carbohydrate chemistry. For instance, it has been employed to shield the 4-OH position in galactose derivatives during the synthesis of 6-aminohexyl galabioside, a glycosphingolipid analog . Deprotection is achieved under mild basic conditions, preserving acid-sensitive functional groups .

Intermediate in Pharmaceutical Synthesis

As a building block, 2-[(4-fluorophenyl)sulfonyl]ethanol facilitates the preparation of piperazine-containing therapeutics. Its ethanol tail enables conjugation with heterocycles, as evidenced in the synthesis of antipsychotic candidates targeting dopamine receptors .

Recent Advances and Future Directions

Recent studies explore its utility in click chemistry frameworks, where the sulfonyl group participates in SuFEx (Sulfur Fluoride Exchange) reactions to generate stable polymeric networks . Additionally, computational modeling predicts enhanced bioavailability for drug candidates incorporating this moiety, prompting investigations into antibacterial and anticancer applications .

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